molecular formula C18H19NO3 B5908725 4-[(hydroxyimino)methyl]phenyl 4-tert-butylbenzoate

4-[(hydroxyimino)methyl]phenyl 4-tert-butylbenzoate

Cat. No. B5908725
M. Wt: 297.3 g/mol
InChI Key: FGQIFPBWQHWYJO-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Hydroxyimino)methyl]phenyl 4-tert-butylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is synthesized through a specific method.

Mechanism of Action

The mechanism of action of 4-[(Hydroxyimino)methyl]phenyl 4-tert-butylbenzoate is not fully understood. However, it has been suggested that it may act as a chelating agent, forming complexes with metal ions and facilitating catalytic reactions. It may also interact with biological molecules, leading to changes in their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(Hydroxyimino)methyl]phenyl 4-tert-butylbenzoate have not been extensively studied. However, it has been found to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(Hydroxyimino)methyl]phenyl 4-tert-butylbenzoate in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for extended periods of time. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 4-[(Hydroxyimino)methyl]phenyl 4-tert-butylbenzoate. One area of interest is its potential use in the synthesis of novel compounds with biological activity. Additionally, its use as a ligand in the synthesis of metal complexes for catalytic reactions may be further explored. Further research is also needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
In conclusion, 4-[(Hydroxyimino)methyl]phenyl 4-tert-butylbenzoate is a promising compound with potential applications in various scientific fields. Its ease of synthesis, low toxicity, and good biocompatibility make it a promising candidate for biomedical applications. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 4-[(Hydroxyimino)methyl]phenyl 4-tert-butylbenzoate involves the reaction between 4-tert-butylbenzoyl chloride and hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

4-[(Hydroxyimino)methyl]phenyl 4-tert-butylbenzoate has been found to have potential applications in various scientific fields. It has been used as a ligand in the synthesis of metal complexes for catalytic reactions. It has also been used as a reagent in the synthesis of novel compounds with potential biological activity. Additionally, it has been studied for its potential use in the treatment of various diseases.

properties

IUPAC Name

[4-[(E)-hydroxyiminomethyl]phenyl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-18(2,3)15-8-6-14(7-9-15)17(20)22-16-10-4-13(5-11-16)12-19-21/h4-12,21H,1-3H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQIFPBWQHWYJO-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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